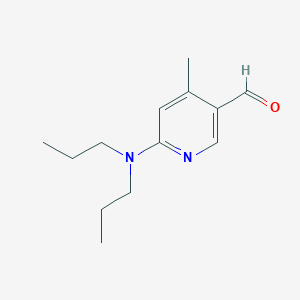
6-(Dipropylamino)-4-methylnicotinaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Dipropylamino)-4-methylnicotinaldehyde is an organic compound that belongs to the class of nicotinaldehydes This compound is characterized by the presence of a dipropylamino group attached to the sixth position and a methyl group at the fourth position of the nicotinaldehyde structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dipropylamino)-4-methylnicotinaldehyde typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-methylnicotinaldehyde.
Introduction of Dipropylamino Group: The dipropylamino group is introduced through a nucleophilic substitution reaction. This involves the reaction of 4-methylnicotinaldehyde with dipropylamine under controlled conditions.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like sodium or potassium carbonate to facilitate the substitution reaction. The reaction mixture is heated to a temperature range of 60-80°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Dipropylamino)-4-methylnicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The dipropylamino group can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under mild conditions.
Substitution: Nucleophiles such as halides or amines can react with the dipropylamino group in the presence of a suitable catalyst.
Major Products
Oxidation: 6-(Dipropylamino)-4-methylnicotinic acid.
Reduction: 6-(Dipropylamino)-4-methylnicotinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-(Dipropylamino)-4-methylnicotinaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a probe for studying enzyme-substrate interactions and receptor binding.
Industry: Used in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Wirkmechanismus
The mechanism of action of 6-(Dipropylamino)-4-methylnicotinaldehyde involves its interaction with specific molecular targets. The dipropylamino group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The aldehyde group can undergo reversible reactions with nucleophilic sites on proteins, affecting their function. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(Diethylamino)-4-methylnicotinaldehyde: Similar structure but with diethylamino instead of dipropylamino.
4-Methylnicotinaldehyde: Lacks the dipropylamino group.
6-(Dipropylamino)-nicotinaldehyde: Lacks the methyl group at the fourth position.
Uniqueness
6-(Dipropylamino)-4-methylnicotinaldehyde is unique due to the presence of both the dipropylamino and methyl groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C13H20N2O |
|---|---|
Molekulargewicht |
220.31 g/mol |
IUPAC-Name |
6-(dipropylamino)-4-methylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C13H20N2O/c1-4-6-15(7-5-2)13-8-11(3)12(10-16)9-14-13/h8-10H,4-7H2,1-3H3 |
InChI-Schlüssel |
PPHFUAVKQXYKOH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CCC)C1=NC=C(C(=C1)C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



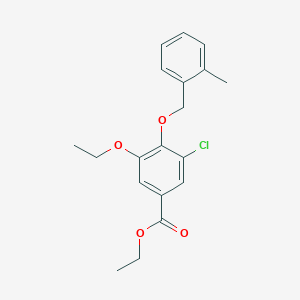
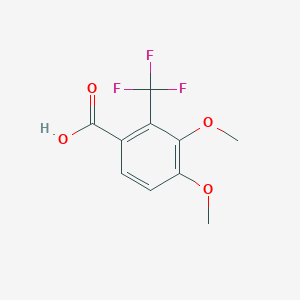

![Methyl benzo[d]isothiazole-6-carboxylate](/img/structure/B13000634.png)

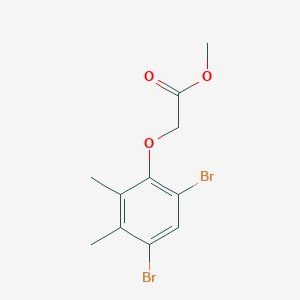

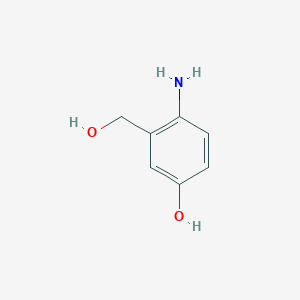
![(6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methanamine hydrochloride](/img/structure/B13000665.png)
![tert-Butyl 5-methoxy-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13000675.png)

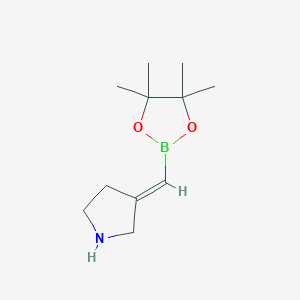
![Isothiazolo[4,5-b]pyridin-3-amine](/img/structure/B13000690.png)
